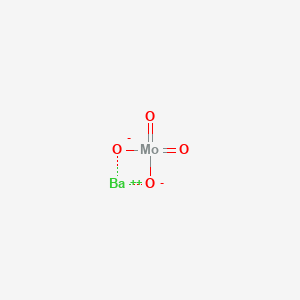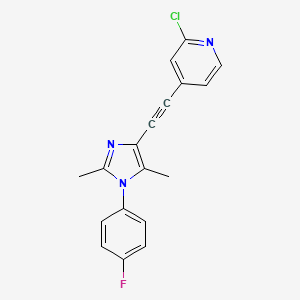![molecular formula C19H17N5O2S B1667818 2-({6-氨基-3,5-二氰基-4-[4-(环丙基甲氧基)苯基]吡啶-2-基}硫代)乙酰胺 CAS No. 910487-58-0](/img/structure/B1667818.png)
2-({6-氨基-3,5-二氰基-4-[4-(环丙基甲氧基)苯基]吡啶-2-基}硫代)乙酰胺
描述
BAY 60-6583 是一种选择性腺苷 A2B 受体激动剂。研究表明,它可以保护测试动物的心脏和肾脏免受缺血(由于血液供应受阻而导致的缺氧)的影响。此外,它在治疗急性肺部和脑损伤方面也显示出益处,并声称具有抗衰老和抗肥胖作用 .
科学研究应用
BAY 60-6583 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究腺苷 A2B 受体及其信号通路。
生物学: 该化合物用于研究腺苷受体在各种生物过程中的作用,包括炎症和免疫反应。
医学: BAY 60-6583 在治疗缺血性疾病、急性肺部和脑损伤以及肥胖等代谢紊乱方面显示出潜力。
作用机制
BAY 60-6583 通过选择性结合并激活腺苷 A2B 受体发挥作用。这种激活导致循环腺苷单磷酸 (cAMP) 产生的刺激,进而激活各种下游信号通路。这些通路参与诸如血管舒张、抗炎反应和代谢调节等过程 .
生化分析
Biochemical Properties
This compound interacts with the adenosine A2B receptor, a protein that plays a crucial role in biochemical reactions . The nature of these interactions involves the compound acting as an agonist, meaning it binds to the receptor and activates it .
Cellular Effects
2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide influences cell function by interacting with the adenosine A2B receptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the adenosine A2B receptor. This binding interaction activates the receptor, leading to changes in gene expression and potentially influencing enzyme activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully elucidated. As a potent and selective adenosine A2B receptor agonist, it is likely that its effects would vary with dosage .
Metabolic Pathways
Given its interaction with the adenosine A2B receptor, it may influence metabolic flux or metabolite levels .
Transport and Distribution
Given its interaction with the adenosine A2B receptor, it may interact with transporters or binding proteins .
Subcellular Localization
Given its interaction with the adenosine A2B receptor, it may be directed to specific compartments or organelles .
准备方法
BAY 60-6583 的合成涉及几个步骤,从制备核心吡啶结构开始。合成路线通常包括以下步骤:
吡啶核心形成: 这涉及适当的腈和胺反应形成吡啶环。
BAY 60-6583 的工业生产方法尚未得到广泛记录,但它们可能涉及优化上述合成路线以确保高产率和纯度。
化学反应分析
BAY 60-6583 经历了几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 可以进行还原反应以修饰吡啶环上的官能团。
取代: 该化合物可以进行取代反应,特别是在苯环上,以引入不同的取代基。
在这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的催化剂。这些反应形成的主要产物取决于所用试剂和条件 .
相似化合物的比较
与其他腺苷受体激动剂相比,BAY 60-6583 在腺苷 A2B 受体上的高选择性和效力是独一无二的。类似的化合物包括:
NECA(5'-N-乙基羧酰胺腺苷): 一种非选择性腺苷受体激动剂。
CGS-21680: 一种选择性腺苷 A2A 受体激动剂。
Cl-IB-MECA(2-氯-N6-(3-碘苄基)-腺苷-5'-N-甲基尿酰胺): 一种选择性腺苷 A3 受体激动剂。
属性
IUPAC Name |
2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c20-7-14-17(12-3-5-13(6-4-12)26-9-11-1-2-11)15(8-21)19(24-18(14)23)27-10-16(22)25/h3-6,11H,1-2,9-10H2,(H2,22,25)(H2,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYHZMAZUWOXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028169 | |
| Record name | 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910487-58-0 | |
| Record name | 2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910487-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY 60-6583 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910487580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-60-6583 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAT5472LHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


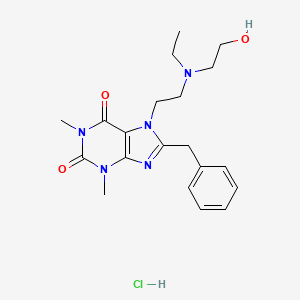


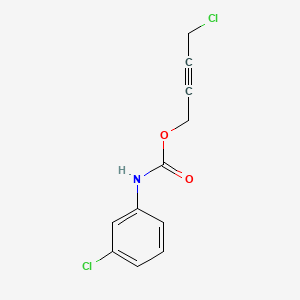

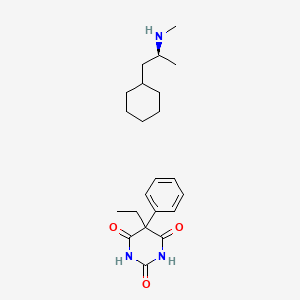
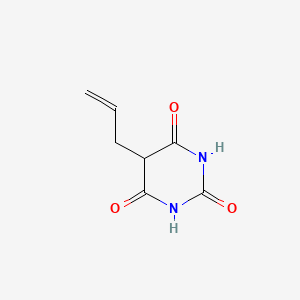
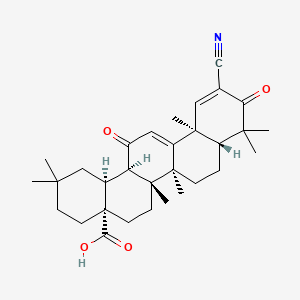
![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)
